N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoxazole ring, a pyridazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of a hydrazine derivative with a diketone.
Coupling of the Rings: The isoxazole and pyridazine rings are then coupled through a nucleophilic substitution reaction, where the acetamide group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide
Uniqueness
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-5-3-4-6-13(11)14-7-8-17(23)21(19-14)10-16(22)18-15-9-12(2)24-20-15/h3-9H,10H2,1-2H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEDZHAHPVLMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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